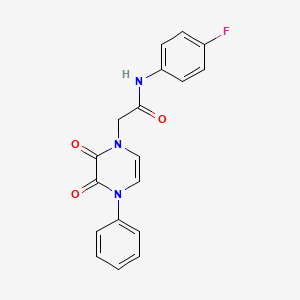![molecular formula C18H16N2O2 B6518075 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-72-0](/img/structure/B6518075.png)
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (hereafter referred to as “1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione”) is a novel compound that has been synthesized in laboratory settings and has recently shown promise in scientific research applications. It is a derivative of pyrazine and has been studied for its potential as a drug candidate for the treatment of certain diseases.
Scientific Research Applications
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug candidate for the treatment of certain diseases. It has been shown to have anti-inflammatory and anti-bacterial properties, which make it a promising candidate for the treatment of infection-related diseases. It has also been studied for its potential use as an anticonvulsant, as well as for its potential to reduce the risk of cardiovascular disease.
Mechanism of Action
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By blocking the production of these mediators, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can reduce inflammation in the body and may be useful in the treatment of certain inflammatory diseases. In addition, 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-bacterial, and anticonvulsant properties. In addition, it has been shown to reduce the risk of cardiovascular disease by inhibiting the production of certain inflammatory mediators. In animal studies, it has been shown to reduce the size of tumors, suggesting it may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It also has a low toxicity, making it safe for use in laboratory experiments. However, it is difficult to obtain in large quantities, and the synthesis process is time-consuming.
Future Directions
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has potential for use in the treatment of a variety of diseases, including infection-related diseases, epilepsy, and cancer. Future research should focus on the development of more efficient synthesis methods, as well as on further studies to evaluate the safety and efficacy of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in humans. Additional research should also focus on the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to reduce the risk of cardiovascular disease and to improve the quality of life for patients with certain diseases. Finally, further research should be conducted to evaluate the potential of 1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione to act as an antioxidant and to protect against oxidative stress.
Synthesis Methods
1-3-methylphenylmethyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from the reaction of 4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione and 3-methylphenylmagnesium bromide. The reaction is catalyzed by copper(I) iodide and is conducted in toluene at room temperature. The yield of the reaction is approximately 70%.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
